molecular formula C9H19NO B7848046 5-(Pyrrolidin-1-yl)pentan-1-ol CAS No. 5626-78-8

5-(Pyrrolidin-1-yl)pentan-1-ol

Cat. No.: B7848046
CAS No.: 5626-78-8
M. Wt: 157.25 g/mol
InChI Key: LLBGSMWNGDMOGA-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pentan-1-ol is a chemical compound that features a pyrrolidine ring attached to a pentanol chain

Properties

IUPAC Name

5-pyrrolidin-1-ylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-9-5-1-2-6-10-7-3-4-8-10/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBGSMWNGDMOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314721
Record name 1-Pyrrolidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-78-8
Record name 1-Pyrrolidinepentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinepentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)pentan-1-ol typically involves the reaction of pyrrolidine with a suitable pentanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and displaces a leaving group (such as a halide) from a pentanol derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that 5-(Pyrrolidin-1-yl)pentan-1-ol interacts significantly with neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NE). It acts as an inhibitor of the reuptake of these neurotransmitters, suggesting potential therapeutic uses in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD) : By increasing the availability of DA and NE in synaptic clefts, it may enhance focus and attention.
  • Depression : Its action on neurotransmitter systems could provide antidepressant effects.

Studies utilizing receptor binding assays have shown that this compound exhibits selective inhibition of dopamine and norepinephrine transporters with minimal impact on serotonin transporters (SERT), which is crucial for developing medications that target specific neurotransmitter pathways without unwanted side effects .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds known for their stimulant properties, such as pyrovalerone. The following table summarizes key characteristics:

Compound NameStructureBiological Activity
This compoundStructureDopamine/Norepinephrine reuptake inhibitor
PyrovaleroneStructureStimulant; used therapeutically
4-MethylmethcathinoneStructureStimulant; known for abuse potential

This comparison highlights the unique pharmacological profile of this compound, which may offer different therapeutic avenues while posing risks associated with stimulant properties .

Behavioral Studies

Behavioral assessments in animal models have demonstrated that this compound can stimulate locomotor activity, similar to other stimulants. For example, studies indicated that certain analogs showed a time-dependent increase in locomotion lasting over eight hours . These findings underscore the compound's potential for both therapeutic use and risk of abuse.

Therapeutic Uses

The potential therapeutic applications extend to neurodegenerative diseases and psychiatric disorders. Research suggests that compounds like this compound may be effective in modulating monoamine levels, which could be beneficial in conditions characterized by dysregulated neurotransmission .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pentan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidin-1-yl)pentan-1-ol is unique due to its specific structural features, including the presence of both a pyrrolidine ring and a pentanol chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(Pyrrolidin-1-yl)pentan-1-ol, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures often exhibit stimulant properties by acting on the dopamine transporter (DAT) and serotonin transporter (SERT) .

Biological Activities

Stimulant Effects:
Research has shown that pyrrolidine derivatives can exhibit stimulant effects akin to those of amphetamines. For instance, compounds structurally related to this compound have been noted for their ability to increase locomotor activity in animal models, which is often indicative of stimulant properties .

Neurotoxicity:
A study on α-PVP, a compound closely related to this compound, highlighted concerns regarding neurotoxicity. The compound was associated with significant neurotoxic effects in both in vitro and in vivo studies, suggesting that caution should be exercised when considering the safety profile of similar pyrrolidine derivatives .

Case Studies:
One notable case involved the analysis of postmortem samples from individuals who had ingested α-PVP alongside other substances. The findings revealed high concentrations of related metabolites in various tissues, indicating significant bioaccumulation and potential toxicity . This underscores the importance of understanding the metabolic pathways of compounds like this compound.

Table 1: Biological Activity Summary

Activity TypeDescriptionReferences
Stimulant EffectsIncreased locomotor activity in animal models ,
NeurotoxicitySignificant neurotoxic effects observed ,
Metabolite AnalysisHigh levels of metabolites in postmortem samples

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched. However, studies on similar compounds suggest rapid absorption and distribution within the central nervous system due to their lipophilic nature. The half-life and elimination routes are yet to be fully characterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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